molecular formula C14H14N2OS B5759533 2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole

2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole

Cat. No.: B5759533
M. Wt: 258.34 g/mol
InChI Key: YJVKSPHVZKQVPL-UHFFFAOYSA-N
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Description

2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is a heterocyclic compound that features a pyrrole ring and a benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole typically involves the condensation of 2,5-dimethylpyrrole with a benzothiazole derivative. One common method involves the reaction of 2,5-dimethylpyrrole with 6-methoxy-1,3-benzothiazole under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the benzothiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to N-oxides, while substitution reactions can introduce various functional groups onto the pyrrole or benzothiazole rings.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in medicinal chemistry, it may inhibit certain enzymes or disrupt cellular processes in bacteria or fungi .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole is unique due to the presence of both the pyrrole and benzothiazole rings, which confer distinct chemical and biological properties. Its methoxy group also adds to its uniqueness by influencing its reactivity and interactions with other molecules.

Properties

IUPAC Name

2-(2,5-dimethylpyrrol-1-yl)-6-methoxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-4-5-10(2)16(9)14-15-12-7-6-11(17-3)8-13(12)18-14/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVKSPHVZKQVPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=NC3=C(S2)C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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